P2Y1 Receptor Antagonism Profile
The N6-methyl modification of 2'-deoxyadenosine 3',5'-bisphosphate enhances antagonistic potency at P2Y1 receptors by 17-fold (IC50 330 nM) compared to the unmodified parent compound, while completely eliminating residual agonist properties observed with the lead compound [1].
| Evidence Dimension | P2Y1 receptor antagonism potency (IC50) and agonist activity |
|---|---|
| Target Compound Data | IC50 = 330 nM; no residual agonist activity |
| Comparator Or Baseline | 2'-deoxyadenosine 3',5'-bisphosphate (unmodified): IC50 ≈ 5.6 μM (17-fold weaker); residual agonist activity present |
| Quantified Difference | 17-fold increase in antagonistic potency; complete elimination of agonist activity |
| Conditions | Turkey erythrocyte membranes; phospholipase C stimulation assay with 10 nM 2-MeSATP as agonist |
Why This Matters
This quantitative improvement establishes N6-methyl-2-deoxyadenosine derivatives as a privileged scaffold for developing selective P2Y1 antagonists, directly informing procurement decisions for receptor pharmacology and drug discovery programs.
- [1] Camaioni E, Boyer JL, Mohanram A, Harden TK, Jacobson KA. Deoxyadenosine bisphosphate derivatives as potent antagonists at P2Y1 receptors. J Med Chem. 1998;41(2):183-190. doi:10.1021/jm970433l View Source
